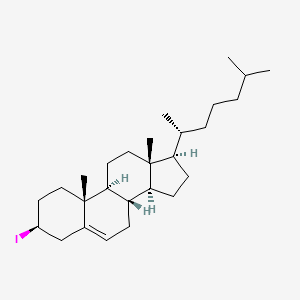

Iodure de cholestéryle

Vue d'ensemble

Description

Cholesteryl iodide, also known as cholesterol iodide, is a compound that is synthesized by the reaction of cholesterol with iodine. It is a yellowish-brown solid that is sparingly soluble in water but soluble in organic solvents. Cholesteryl iodide has been the subject of scientific research due to its potential applications in the field of medicine and biochemistry. In

Applications De Recherche Scientifique

Cristaux liquides cholestériques

L'iodure de cholestéryle est d'un grand intérêt pour les chercheurs en raison de sa structure hélicoïdale auto-assemblée spéciale et de ses propriétés de réflexion sélective de la lumière . La phase cholestérique est considérée comme un état particulier de la phase nématique et est également souvent appelée cristal liquide nématique chiral . Ces propriétés uniques en font un élément clé dans le développement des cristaux liquides cholestériques .

Réflexion à large bande

Les matériaux à base de cristaux liquides cholestériques (ChLC) à réflexion à large bande connaissent une augmentation significative de l'intérêt en raison de leur capacité unique à s'auto-organiser en une architecture supra-moléculaire hélicoïdale et de leur excellente réflexion sélective de la lumière basée sur la relation de Bragg . L'this compound joue un rôle crucial dans le développement de ces matériaux .

Applications en administration de médicaments

L'this compound a des applications potentielles dans le domaine de l'administration de médicaments . Ses propriétés uniques peuvent être exploitées pour concevoir de nouveaux systèmes d'administration de médicaments .

Applications en bio-imagerie

L'this compound peut également être utilisé dans les applications de bio-imagerie . Ses propriétés uniques peuvent améliorer l'efficacité des techniques de bio-imagerie .

Composés anticancéreux, antimicrobiens et antioxydants

De nouveaux dérivés à base de cholestérol, y compris ceux de l'this compound, ont montré des résultats prometteurs en tant que composés anticancéreux, antimicrobiens et antioxydants .

Cristaux liquides et gélateurs à base de cholestérol

L'this compound est utilisé dans la synthèse de cristaux liquides et de gélateurs à base de cholestérol . Ces matériaux ont une large gamme d'applications dans divers domaines de recherche .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling cholesteryl iodide . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

While specific future directions for cholesteryl iodide are not mentioned in the search results, research on cholesterol-based compounds has seen advances in synthesis and applications in different research fields . These applications range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .

Mécanisme D'action

- Its primary target is the cholesteryl ester transfer protein (CETP) , which plays a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .

- Subsequently, it is oxidized to iodine .

- However, it’s important to note that cholesteryl iodide is not commonly used for imaging due to its tissue-destroying effects .

- By inhibiting CETP, it alters the transfer of cholesteryl esters between lipoproteins, impacting cholesterol levels .

- Impact on Bioavailability : Cholesteryl iodide’s bioavailability is influenced by its rapid absorption and distribution .

- By inhibiting CETP, it modulates the transfer of cholesteryl esters, potentially impacting atherosclerotic cardiovascular disease risk .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Cholesteryl iodide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, cholesteryl iodide can interact with enzymes involved in cholesterol metabolism, such as acyl-coenzyme A:cholesterol acyltransferase (ACAT), which esterifies cholesterol . Additionally, it may interact with proteins involved in lipid transport and storage, such as apolipoproteins and lipid transfer proteins . These interactions are crucial for maintaining cellular cholesterol homeostasis and regulating lipid metabolism.

Cellular Effects

Cholesteryl iodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cell membranes by altering their fluidity and permeability, which in turn impacts cell signaling and membrane protein function . Cholesteryl iodide may also modulate gene expression by interacting with nuclear receptors and transcription factors involved in lipid metabolism and homeostasis . Furthermore, it can influence cellular metabolism by affecting the synthesis and degradation of cholesterol and other lipids .

Molecular Mechanism

The molecular mechanism of cholesteryl iodide involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes and proteins, modulating their activity. For example, cholesteryl iodide can inhibit or activate enzymes involved in cholesterol metabolism, such as ACAT . It may also interact with nuclear receptors, influencing gene expression and cellular responses to lipid levels . These interactions are mediated by the unique structure of cholesteryl iodide, which allows it to fit into specific binding sites on target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesteryl iodide can change over time due to its stability and degradation. Cholesteryl iodide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that cholesteryl iodide can have lasting effects on cellular function, including alterations in lipid metabolism and gene expression

Dosage Effects in Animal Models

The effects of cholesteryl iodide vary with different dosages in animal models. At low doses, cholesteryl iodide may have beneficial effects on lipid metabolism and cellular function . At high doses, it can cause toxic or adverse effects, such as disruptions in lipid homeostasis and cellular toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of cholesteryl iodide in research and potential therapeutic applications.

Metabolic Pathways

Cholesteryl iodide is involved in various metabolic pathways, particularly those related to cholesterol metabolism. It can be metabolized by enzymes such as ACAT, which esterifies cholesterol and cholesteryl derivatives . Additionally, cholesteryl iodide may influence metabolic flux and metabolite levels by modulating the activity of key enzymes and transport proteins involved in lipid metabolism

Transport and Distribution

Cholesteryl iodide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It can be incorporated into lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), which facilitate its transport in the bloodstream . Within cells, cholesteryl iodide can be transported to various organelles, including the endoplasmic reticulum and lipid droplets, where it participates in lipid metabolism and storage

Subcellular Localization

The subcellular localization of cholesteryl iodide is influenced by its interactions with specific targeting signals and post-translational modifications. It is primarily localized to lipid-rich compartments, such as the plasma membrane, endoplasmic reticulum, and lipid droplets . These localizations are essential for its activity and function, as they allow cholesteryl iodide to interact with key enzymes and proteins involved in lipid metabolism and signaling

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVJGSYGUZXDAR-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951874 | |

| Record name | 3-Iodocholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2930-80-5 | |

| Record name | Cholesteryl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2930-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodocholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β-iodocholest-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

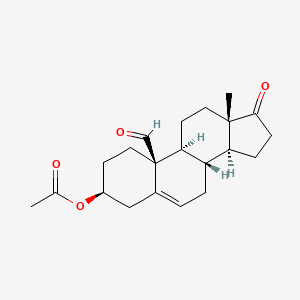

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)